15-dehydro-prostaglandin I2(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H29O5- |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/p-1/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |
InChI Key |
YCLHGWBUIYKBPM-ABXKVQRYSA-M |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O |
Origin of Product |
United States |
Enzymatic Biogenesis of 15 Dehydro Prostaglandin I2 1
The Central Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The enzymatic conversion of Prostaglandin (B15479496) I2 to 15-dehydro-prostaglandin I2(1-) is catalyzed by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH). This enzyme plays a crucial role in the biological inactivation of various prostaglandins (B1171923), thereby regulating their physiological effects. nih.govnih.gov
Specificity of 15-PGDH Towards Prostaglandin I2 as a Substrate
15-PGDH exhibits broad substrate specificity, acting on a variety of prostaglandins and other hydroxylated fatty acids. nih.gov Its primary function is to oxidize the 15-hydroxyl group of these molecules. nih.gov While the enzyme is well-known for its action on Prostaglandin E2 (PGE2), it also effectively metabolizes Prostaglandin I2. nih.govnih.govbio-rad.com This catalytic activity transforms the biologically active PGI2 into the largely inactive 15-keto-prostaglandin I2, which is then hydrolyzed to 6-keto-prostaglandin F1alpha. bio-rad.com
Molecular Mechanisms of 15-PGDH Catalysis for 15-Hydroxyl Oxidation
The catalytic mechanism of 15-PGDH involves the NAD+-dependent oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group. nih.govnih.gov This process effectively inactivates the prostaglandin. nih.gov Molecular dynamics simulations and docking studies have provided insights into the key amino acid residues involved in this process. A proposed catalytic triad, consisting of Tyrosine 151 (Tyr151), Glutamine 148 (Gln148), and Asparagine 95 (Asn95), is believed to be essential for the catalytic reaction. nih.gov These residues facilitate the intermolecular interactions necessary for the oxidation of the C15 hydroxyl group. nih.gov Further studies have highlighted the importance of Gln148 in positioning the substrate within the active site for efficient catalysis. nih.gov
Structural Characteristics of 15-PGDH and its Active Site Topography
Human 15-PGDH is a member of the short-chain dehydrogenase/reductase (SDR) family. researchgate.net X-ray crystallography and cryo-electron microscopy have revealed the structural details of the enzyme. nih.govrcsb.org The enzyme possesses a binding pocket that accommodates the prostaglandin substrate. researchgate.net Computational analysis has identified a single small molecule binding site with a specific area and volume, which encompasses the catalytically important residues Serine 138 (Ser138) and Tyr151, as well as Gln148. researchgate.net A dynamic "lid" domain, which closes around inhibitors, has also been identified, suggesting a mechanism for substrate binding and catalysis. nih.govrcsb.org Two key residues, Phenylalanine 185 (F185) and Tyrosine 217 (Y217), act as hinges to regulate the closing of this lid. rcsb.org
Precursor Prostaglandin I2 Synthesis Pathways
The formation of 15-dehydro-prostaglandin I2(1-) is contingent on the availability of its precursor, Prostaglandin I2. PGI2 is synthesized from arachidonic acid through a multi-step enzymatic pathway. nih.govwikipedia.org
The synthesis of all prostanoids, including PGI2, begins with the release of arachidonic acid from the cell's phospholipid membrane by phospholipase A2. nih.govkarger.com Subsequently, cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). bio-rad.comnih.gov
Prostacyclin synthase (PGIS) then specifically catalyzes the conversion of PGH2 to Prostaglandin I2. nih.govwikipedia.org COX-2 is the primary isoform associated with PGI2 production, as it preferentially couples with PGIS. nih.gov This synthesis predominantly occurs in vascular endothelial and smooth muscle cells. nih.gov
| Enzyme | Function in PGI2 Synthesis |
| Phospholipase A2 | Releases arachidonic acid from the cell membrane. nih.govkarger.com |
| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to prostaglandin H2 (PGH2). bio-rad.comnih.gov |
| Prostacyclin synthase (PGIS) | Converts PGH2 to Prostaglandin I2 (PGI2). nih.govwikipedia.org |
Regulation of 15-PGDH Expression and Activity Affecting 15-dehydro-prostaglandin I2(1-) Levels
The cellular levels of 15-dehydro-prostaglandin I2(1-) are directly influenced by the expression and activity of 15-PGDH. Various factors can modulate the enzyme, thereby altering the rate of PGI2 degradation.
The expression of 15-PGDH can be suppressed by growth factors such as epidermal growth factor (EGF) and hepatocyte growth factor (HGF). nih.gov This suppression involves the PI3K, ERK, and p38MAPK signaling pathways. nih.gov Conversely, transforming growth factor-beta (TGF-β) has been shown to strongly induce 15-PGDH expression. pnas.orgnih.gov
Furthermore, certain non-steroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen (B1673479) and indomethacin, have been found to stimulate 15-PGDH activity and expression. nih.gov This effect is independent of their COX-2 inhibitory action. nih.gov The mechanism involves increased transcription and translation of the 15-PGDH gene and a decrease in the turnover of the 15-PGDH protein. nih.gov For instance, flurbiprofen has been shown to down-regulate matrix metalloproteinase-9 (MMP-9), a protease that degrades 15-PGDH, and up-regulate its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1). nih.gov
In certain cellular contexts, endogenously produced corticotropin-releasing hormone (CRH) appears to exert a tonic stimulatory effect on 15-PGDH activity, a process that is calcium-dependent. researchgate.net
| Regulatory Factor | Effect on 15-PGDH |
| Epidermal Growth Factor (EGF) | Suppresses expression. nih.gov |
| Hepatocyte Growth Factor (HGF) | Suppresses expression. nih.gov |
| Transforming Growth Factor-beta (TGF-β) | Induces expression. pnas.orgnih.gov |
| Flurbiprofen (NSAID) | Stimulates activity and expression. nih.gov |
| Indomethacin (NSAID) | Stimulates activity. nih.gov |
| Corticotropin-Releasing Hormone (CRH) | Stimulates activity. researchgate.net |
Metabolic Processing and Fate of 15 Dehydro Prostaglandin I2 1
Subsequent Enzymatic Transformations of 15-dehydro-prostaglandin I2(1-)
The initial oxidation of the 15-hydroxyl group to a ketone, forming 15-dehydro-prostaglandin I2(1-), is a key deactivating step. However, this is not the final stage of its metabolism. This metabolite is a substrate for further enzymatic reactions that continue its transformation into more water-soluble and easily excretable compounds.
The primary subsequent transformation for 15-keto-prostaglandins involves the reduction of the double bond located at C13-C14. This reaction is catalyzed by an enzyme known as prostaglandin (B15479496) reductase. For instance, Prostaglandin Reductase 1 (PTGR1) is known to act on 15-keto-PGE2, converting it to 13,14-dihydro-15-keto-PGE2. nih.gov A similar enzymatic action is presumed to occur for 15-dehydro-prostaglandin I2(1-), leading to the formation of 13,14-dihydro-15-dehydro-prostaglandin I2. This step further reduces the biological activity of the molecule and prepares it for eventual elimination.
| Substrate | Enzyme | Product | Metabolic Consequence |
|---|---|---|---|
| 15-dehydro-prostaglandin I2(1-) | Prostaglandin Reductase (e.g., PTGR1) | 13,14-dihydro-15-dehydro-prostaglandin I2 | Further reduction of biological activity and increased polarity for excretion. |
| 15-keto-prostaglandin E2 | Prostaglandin Reductase 1 (PTGR1) nih.gov | 13,14-dihydro-15-keto-prostaglandin E2 nih.gov | Inactivation and preparation for elimination. nih.gov |
Cellular Transport Mechanisms for 15-dehydro-prostaglandin I2(1-) and Related Metabolites
The metabolic clearance of prostaglandins (B1171923), including 15-dehydro-prostaglandin I2(1-) and its subsequent metabolites, necessitates their transport across cellular membranes. nih.gov While newly synthesized prostaglandins can exit cells via simple diffusion, their energy-dependent uptake for catabolism is a carrier-mediated process. nih.gov
Several transporters are implicated in the movement of prostaglandins and their metabolites:
Prostaglandin Transporter (PGT/SLCO2A1): This is a key carrier protein responsible for the high-affinity uptake of various prostaglandins from the extracellular space into the cytoplasm for enzymatic degradation. nih.govnih.govoup.com PGT is broadly expressed and plays a crucial role in the pulmonary clearance of prostaglandins from circulation. nih.govproquest.com Its function is essential for the proper degradation of prostaglandins. oup.com
Other Organic Anion Transporting Polypeptides (OATPs/SLCOs): Besides SLCO2A1, other members of this family, such as SLCO3A1 and SLCO4A1, have been identified as prostaglandin transporters. oup.com These transporters have varying expression patterns and affinities for different prostaglandins. nih.gov
Organic Anion Transporters (OATs): This family of transporters likely facilitates the uptake of prostaglandins and their metabolites in key metabolic organs like the kidneys and liver, preparing them for final excretion. nih.gov
Multidrug Resistance-Associated Proteins (MRPs): While uptake is crucial for degradation, efflux mechanisms also exist. Certain MRPs can actively transport some prostaglandins, particularly glutathione-conjugated metabolites, out of cells. nih.gov
| Transporter Family | Specific Transporter | Function | Role in Prostaglandin Metabolism |
|---|---|---|---|
| Solute Carrier Organic Anion Transporter (SLCO/OATP) | PGT (SLCO2A1) nih.govoup.com | Uptake nih.gov | Primary carrier for uptake of prostaglandins into cells for catabolism. nih.govnih.gov |
| SLCO3A1 oup.com | Uptake | Contributes to prostaglandin transport into cells. oup.com | |
| SLCO4A1 oup.com | Uptake | Contributes to prostaglandin transport into cells. oup.com | |
| Organic Anion Transporters (OATs) | Various OATs | Uptake nih.gov | Facilitates prostaglandin uptake in renal and hepatic tissues for degradation and excretion. nih.gov |
| ATP-binding cassette (ABC) transporters | Multidrug Resistance-Associated Proteins (MRPs) nih.gov | Efflux nih.gov | Extrudes certain prostaglandin metabolites from cells. nih.gov |
Molecular and Cellular Pharmacology of 15 Dehydro Prostaglandin I2 1 and Its Class
Receptor Interactions and Potential Ligand Properties of 15-dehydro-prostaglandin I2(1-)
The biological activity of 15-dehydro-prostaglandin I2(1-) and its analogs is initiated by their interaction with specific cellular receptors. These interactions can be broadly categorized into two main types: nuclear receptors and G-protein coupled receptors (GPCRs).
Activation of Nuclear Receptors by Related 15-keto-Prostanoids (e.g., PPAR-γ)
A significant body of research has highlighted the role of 15-keto-prostanoids as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govplos.orgnih.govbiorxiv.orgbiorxiv.org PPAR-γ is a transcription factor that plays a critical role in the regulation of genes involved in inflammation and metabolism. nih.gov
For instance, 15-keto-prostaglandin E2 (15-keto-PGE2) has been identified as a PPAR-γ agonist. nih.govplos.orgnih.govbiorxiv.orgbiorxiv.org This activation of PPAR-γ by 15-keto-PGE2 can promote a permissive environment for the growth of the fungal pathogen Cryptococcus neoformans during infection. nih.govplos.orgnih.govbiorxiv.orgbiorxiv.org Studies have shown that inhibiting PPAR-γ abrogates the growth-promoting effects of 15-keto-PGE2, confirming the critical role of this receptor in mediating the compound's effects. nih.govnih.gov
Similarly, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), another related compound, is a well-established high-affinity ligand for PPAR-γ. caymanchem.commedchemexpress.comnih.govbertin-bioreagent.com It binds selectively to PPAR-γ with an EC50 value of 2 µM and promotes adipocyte differentiation. caymanchem.commedchemexpress.combertin-bioreagent.com The interaction between 15d-PGJ2 and PPAR-γ has been shown to inhibit the induction of inflammatory response genes. nih.govnih.gov
| Compound | Receptor | Effect | Reference |
|---|---|---|---|
| 15-keto-PGE2 | PPAR-γ | Agonist; promotes C. neoformans growth | nih.govplos.orgnih.govbiorxiv.orgbiorxiv.org |
| 15d-PGJ2 | PPAR-γ | High-affinity ligand (EC50 = 2 µM); promotes adipocyte differentiation, inhibits inflammatory gene expression | caymanchem.commedchemexpress.comnih.govbertin-bioreagent.com |
G-Protein Coupled Receptor (GPCR) Interactions
While nuclear receptors are a key target, 15-keto-prostanoids also interact with G-protein coupled receptors (GPCRs), albeit with different affinities and functional outcomes compared to their parent prostaglandins (B1171923). nih.govcaymanchem.com Prostaglandin (B15479496) I2 (PGI2), the parent compound of 15-dehydro-prostaglandin I2(1-), primarily binds to the IP receptor, a GPCR that couples to Gαs-protein to activate adenylyl cyclase and increase intracellular cAMP. nih.gov
In contrast, the 15-keto metabolites often exhibit altered receptor binding profiles. For example, 15-keto-PGE2, the metabolite of PGE2, has been shown to act as a biased or partial agonist at the EP2 and EP4 receptors. nih.govcaymanchem.com While PGE2 potently activates both EP2 and EP4 receptors, 15-keto-PGE2 shows a significantly lower affinity and efficacy, particularly at the EP4 receptor. nih.gov This suggests that the conversion of PGE2 to 15-keto-PGE2 can act as a "switch" to terminate or modify the initial signaling cascade. nih.gov
The interaction of 15-keto-PGE2 with EP2 and EP4 receptors in HEK cells leads to cAMP formation, although with much higher EC50 values compared to PGE2. caymanchem.com This indicates that while they can activate these GPCRs, they are considerably less potent than their precursor molecules.
Intracellular Signaling Pathways Modulated by 15-dehydro-prostaglandin I2(1-)
The engagement of nuclear and G-protein coupled receptors by 15-dehydro-prostaglandin I2(1-) and its analogs triggers a cascade of intracellular signaling events. These pathways ultimately dictate the cellular response to these lipid mediators.
Effects on NF-κB and AP-1 Signaling
A prominent effect of 15-keto-prostanoids, particularly 15d-PGJ2, is the modulation of the NF-κB and AP-1 signaling pathways, which are central regulators of inflammation and cell proliferation. nih.govnih.govnih.govresearchgate.netaacrjournals.orgwustl.edunih.govaacrjournals.org
15d-PGJ2 has been shown to potently inhibit NF-κB-dependent transcription through multiple mechanisms, both dependent and independent of PPAR-γ. nih.govnih.govresearchgate.net It can directly inhibit NF-κB-dependent gene expression by covalently modifying critical cysteine residues in IκB kinase (IKK) and the DNA-binding domains of NF-κB subunits. nih.govnih.govresearchgate.net This direct inhibition contributes to the negative regulation of prostaglandin biosynthesis and inflammation. nih.govwustl.edu
Furthermore, 15d-PGJ2 can upregulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for the conversion of prostaglandins to their 15-keto forms, through the activation of Activator Protein-1 (AP-1) signaling. nih.govaacrjournals.orgnih.gov Studies in human colon cancer cells have demonstrated that 15d-PGJ2 induces the DNA binding activity of AP-1, and silencing of the c-Jun subunit of AP-1 reduces 15-PGDH expression. nih.govaacrjournals.orgnih.gov
Regulation of Kinase Pathways (e.g., MAPK, PI3K/Akt)
The signaling effects of 15-keto-prostanoids extend to the modulation of key kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. aacrjournals.orgresearchgate.netresearchgate.netnih.gov
The PI3K-Akt signaling pathway, which regulates fundamental cellular functions like proliferation and survival, is a target of these compounds. genome.jp 15d-PGJ2 has been shown to activate the Akt pathway. aacrjournals.orgresearchgate.net In human colon cancer cells, the activation of Akt is involved in the 15d-PGJ2-induced upregulation of 15-PGDH. researchgate.net Pharmacological inhibition of Akt abrogates this effect, confirming the pathway's involvement. aacrjournals.orgresearchgate.net In some contexts, 15d-PGJ2 can activate PI3K-Akt signaling through the covalent modification of the tumor suppressor PTEN. researchgate.net
Conversely, in other cell types, such as renal cell carcinoma, 15d-PGJ2 has been shown to decrease the levels of phospho-Akt, contributing to its cytotoxic effects. nih.gov This highlights the cell-type specific nature of the signaling responses to these compounds.
The MAPK pathway is also influenced by 15-keto-prostanoids. For instance, in some cancer cells, the JNK MAPK pathway is activated by 15d-PGJ2 and participates in its anticancer effects. nih.gov
| Compound | Pathway | Effect | Cell Type/Context | Reference |
|---|---|---|---|---|
| 15d-PGJ2 | NF-κB | Inhibition | General (PPAR-γ dependent and independent) | nih.govnih.govresearchgate.net |
| 15d-PGJ2 | AP-1 | Activation (leading to 15-PGDH expression) | Human Colon Cancer Cells | nih.govaacrjournals.orgnih.gov |
| 15d-PGJ2 | PI3K/Akt | Activation (leading to 15-PGDH expression) | Human Colon Cancer Cells | aacrjournals.orgresearchgate.net |
| 15d-PGJ2 | PI3K/Akt | Inhibition | Renal Cell Carcinoma | nih.gov |
| 15d-PGJ2 | JNK (MAPK) | Activation | Renal Cell Carcinoma | nih.gov |
Gene Expression and Epigenetic Regulation by 15-dehydro-prostaglandin I2(1-)
The culmination of the receptor interactions and intracellular signaling events modulated by 15-dehydro-prostaglandin I2(1-) and its analogs is the alteration of gene expression programs. A key target gene is 15-hydroxyprostaglandin dehydrogenase (HPGD), which encodes the enzyme 15-PGDH. nih.govaacrjournals.orgnih.govnih.govnih.govnih.govpnas.org
15-PGDH acts as a tumor suppressor by inactivating pro-proliferative prostaglandins like PGE2. nih.govpnas.orguniprot.org Several studies have shown that 15d-PGJ2 can significantly upregulate the expression of 15-PGDH at both the mRNA and protein levels. nih.govaacrjournals.orgnih.govnih.govnih.gov This upregulation is mediated, at least in part, by the activation of AP-1 and Akt signaling pathways. nih.govaacrjournals.orgnih.gov
Furthermore, 15d-PGJ2 has been shown to influence gene expression through epigenetic mechanisms. In human breast cancer cells, 15d-PGJ2 can induce the expression of 15-PGDH by decreasing the level of CpG methylation in the HPGD promoter. nih.gov This is achieved through the direct interaction of 15d-PGJ2 with DNA methyltransferase 1 (DNMT1), leading to a reduction in its catalytic activity. nih.gov This hypomethylating effect allows for the re-expression of the silenced HPGD gene, highlighting a novel mechanism for the anti-cancer activity of this compound. nih.gov
The ability of these compounds to induce the expression of genes like HPGD underscores their potential as regulators of cellular homeostasis and their role in counteracting pro-inflammatory and pro-proliferative states.
Cellular Biological Responses Mediated by 15-dehydro-prostaglandin I2(1-)
The compound 15-dehydro-prostaglandin I2(1-), also known as 15-keto-prostaglandin I2 (15-keto-PGI2), is the primary enzymatic metabolite of prostaglandin I2 (PGI2, or prostacyclin). The formation of 15-keto-PGI2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGI2. For many years, this metabolite was largely considered to be biologically inactive, with its principal role being the termination of the potent physiological effects of its parent compound, PGI2. nih.gov However, emerging research on related prostaglandin metabolites suggests a more complex biological role may exist.
The primary cellular actions of PGI2 include potent vasodilation and the inhibition of platelet aggregation. wikipedia.orgnih.govnih.gov These effects are mediated through its binding to the prostacyclin (IP) receptor, a Gs protein-coupled receptor. This interaction activates adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org The conversion of PGI2 to 15-keto-PGI2 by 15-PGDH is the key step in its biological inactivation, leading to a significant reduction in these cellular responses. The further breakdown of PGI2 leads to 6-keto-prostaglandin F1α, which is also a much weaker vasodilator compared to PGI2. wikipedia.org
While direct quantitative data comparing the cellular effects of PGI2 and 15-keto-PGI2 are scarce, the established paradigm is a dramatic loss of function upon oxidation at the C15 position.
Comparative Biological Activity Profile
Emerging Roles and Activities of Analogous 15-keto-Prostaglandins
Recent research into other 15-keto prostaglandin metabolites has challenged the view that they are merely inactive byproducts. Studies on 15-keto-prostaglandin E2 (15-keto-PGE2), the corresponding metabolite of PGE2, reveal that it possesses distinct and significant biological activities, independent of its parent compound. These findings provide a compelling framework for reconsidering the potential cellular roles of 15-keto-PGI2.
For instance, 15-keto-PGE2 has been shown to act as a biased or partial agonist at prostaglandin E2 receptors (EP2 and EP4), where it can selectively activate certain downstream signaling pathways. caymanchem.comnih.gov This suggests that such metabolites may modulate cellular responses in a more nuanced manner than simple activation or inactivation.
Furthermore, research has identified novel intracellular targets for 15-keto-PGE2. It can act as an anti-inflammatory and anti-carcinogenic agent by suppressing the STAT3 signaling pathway. nih.govnih.gov This action is dependent on its α,β-unsaturated carbonyl group, which allows it to covalently modify and inactivate target proteins like STAT3. nih.gov Additionally, 15-keto-PGE2 has been identified as an endogenous ligand for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma), a key regulator of metabolism, indicating a role in metabolic control that is entirely separate from the classical prostanoid receptor pathways. embopress.orgresearchgate.net
Observed Cellular Responses of 15-keto-Prostaglandin E2 (Analogous Compound)
While the primary documented cellular response to the formation of 15-dehydro-prostaglandin I2(1-) is the termination of PGI2 signaling, the detailed activities discovered for its analogue, 15-keto-PGE2, suggest that it may also possess unique biological functions. Future research is required to determine if 15-keto-PGI2 can similarly act as a signaling molecule in its own right, potentially modulating cellular processes related to inflammation, cancer, or metabolic regulation.
Analytical Methodologies for 15 Dehydro Prostaglandin I2 1 Quantification and Characterization
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) has become a cornerstone for the analysis of prostaglandins (B1171923) and their metabolites due to its high sensitivity and specificity. uab.edu When coupled with chromatographic separation, MS allows for the precise identification and quantification of these lipid mediators.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the accurate measurement of prostaglandins, including metabolites of PGI2, in various biological fluids. nih.govresearchgate.net This technique offers high selectivity and sensitivity, enabling the detection of prostaglandins in the picogram per milliliter range. nih.gov
A key advantage of LC-MS/MS is its ability to perform simultaneous analysis of multiple prostanoids without the need for derivatization. nih.govresearchgate.net To ensure accuracy and account for any loss or degradation of the analyte during sample preparation, stable isotope-labeled internal standards, such as deuterated analogs of the target prostaglandin (B15479496), are often employed. nih.govnih.gov For instance, in the analysis of PGE2 and PGD2, the use of d4-PGE2 and d4-PGD2 as surrogate standards has been shown to be critical for controlling for differential loss and degradation. nih.gov
The development of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS has further enhanced the speed and efficiency of prostaglandin analysis, with some methods allowing for a chromatographic run time as short as 3 minutes. researchgate.net The validation of these methods typically involves assessing parameters such as linearity, precision, and accuracy. For example, one improved LC-MS/MS assay for PGD2 and PGE2 demonstrated excellent intra-day and inter-day precision with coefficients of variation below 5%. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Prostaglandin Analysis
| Parameter | Performance |
|---|---|
| Limit of Detection | 20 pg/mL |
| Intra-day Precision (% CV) | 0.57 - 4.52% |
| Intra-day Accuracy | 97.2 - 100.8% |
| Inter-day Precision (% CV) | 1.26 - 2.43% |
| Inter-day Accuracy | 99.4 - 100.4% |
Data sourced from an improved LC-MS-MS assay for PGD2 and PGE2. nih.gov
An HPLC-MS/MS method has also been developed and validated for the quantification of 6-keto prostaglandin F1α, the stable hydrolysis product of prostacyclin, and its other metabolites in human plasma. researchgate.net This method combined solid-phase extraction with a column switching approach for sample clean-up and analyte enrichment, achieving an inter-batch precision of better than 12.7% and accuracy between 97.3% and 100.8% for 6-keto prostaglandin F1α. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and reproducible technique for the analysis of prostanoids. nih.gov It is particularly valuable for the structural elucidation of prostaglandin metabolites. nih.gov However, a significant consideration for GC-MS analysis of prostaglandins is the requirement for derivatization to increase their volatility and thermal stability. uab.edumdpi.com This multi-step process can be time-consuming, though simplified methods have been developed to allow for the analysis of multiple samples in a day. nih.gov
GC-MS has been instrumental in identifying various PGI2 metabolites in human plasma. In one study, after infusion of tritium-labeled prostacyclin, plasma extracts were analyzed by GC-MS. The derivatized major peak, corresponding to 6-keto-prostaglandin F1α, showed characteristic mass fragments (m/z 508 and 598). nih.gov Other smaller peaks were identified as different metabolites based on their unique mass spectral fragmentation patterns. nih.gov
The use of negative ion chemical ionization (NICI) in GC-MS can further enhance sensitivity for prostaglandin analysis. nih.gov GC-MS also benefits from the availability of extensive mass spectral libraries (e.g., NIST, Wiley) which aid in the identification of metabolites. plos.org
Table 2: Characteristic Mass Fragments of PGI2 Metabolites in GC-MS Analysis
| Metabolite Derivative | Characteristic Mass Fragments (m/z) |
|---|---|
| Methoxime methyl ester trimethylsilyl (B98337) ether of 6-keto-PGF1α | 508, 598 |
| Dinor-6,15-diketo-13,14-dihydro-PGF1α derivative | 527, 468, 437, 347 |
| Dinor-6,15-diketo-13,14-dihydro-20-carboxyl-PGF1α derivative | 571, 481, 391, 354 |
Data from a study on prostacyclin metabolites in human plasma. nih.gov
Immunoassays for High-Throughput Detection
Immunoassays offer a high-throughput and often more cost-effective alternative to mass spectrometry for the quantification of prostaglandins. These methods rely on the specific binding of an antibody to the target analyte.
Enzyme-linked immunosorbent assays (ELISAs) are a common type of immunoassay used for the quantification of prostaglandin metabolites. Several commercial ELISA kits are available for measuring prostaglandin I metabolites (PGIM) in biological samples like urine. caymanchem.com These are typically competitive assays where the sample analyte competes with a labeled antigen for a limited number of antibody binding sites. caymanchem.comantibodies-online.com
The sensitivity and range of these kits can vary. For example, one commercially available PGIM ELISA kit has an assay range of 39-5,000 pg/ml and a sensitivity of approximately 120 pg/ml. caymanchem.com Another kit for 13,14-dihydro-15-keto Prostaglandin F2α (a stable metabolite of PGF2α) reports a detection limit of approximately 15 pg/ml. caymanchem.com The development of these assays involves producing antibodies that are highly specific to the target metabolite to minimize cross-reactivity with other related prostaglandins. caymanchem.comantibodies-online.com
Table 3: Characteristics of a Commercial Prostaglandin I Metabolite (PGIM) ELISA Kit
| Parameter | Specification |
|---|---|
| Assay Type | Competitive ELISA |
| Assay Range | 39-5,000 pg/ml |
| Sensitivity (80% B/B0) | ~120 pg/ml |
| Sample Matrices | Urine and other biological fluids |
Data from a commercially available PGIM ELISA kit. caymanchem.com
Radioimmunoassay (RIA) is another sensitive immunoassay technique that has been used for the measurement of prostaglandin metabolites, including the stable hydrolysis product of PGI2, 6-oxo-prostaglandin F1α. nih.gov Similar to ELISA, RIA is a competitive binding assay, but it utilizes a radiolabeled antigen.
One of the challenges with immunoassays, including RIA, is the potential for cross-reactivity of the antibody with other structurally similar prostaglandins. nih.gov To overcome this and ensure specificity, a chromatographic separation step, such as on a silicic acid column, is often necessary prior to the RIA. nih.gov This allows for the separation of different prostaglandin classes before quantification.
RIAs have been successfully applied to measure prostaglandins in human plasma, with detection limits in the picogram range. nih.gov For instance, a described RIA was capable of measuring as low as 7 pg of PGFα. nih.gov The sample collection and handling are critical steps to avoid artificial prostaglandin generation, particularly from platelets. nih.gov
Strategies for Sample Preparation and Matrix Effects Mitigation in Biological Samples
The analysis of 15-dehydro-prostaglandin I2(1-) and other eicosanoids in biological samples such as plasma and urine presents significant challenges due to the complexity of the sample matrix. researchgate.netsigmaaldrich.com Effective sample preparation is crucial to remove interfering substances and enrich the analyte of interest. researchgate.netresearchgate.net
Common sample preparation techniques include protein precipitation and solid-phase extraction (SPE). researchgate.netresearchgate.net For example, a simplified method for prostaglandin analysis in cell culture supernatants involved extraction on C2 columns. nih.gov For more complex matrices like plasma, a multi-step process involving acidification, centrifugation, and purification on a C18 reverse-phase column may be necessary. rndsystems.com
Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, are a major concern in LC-MS analysis. sigmaaldrich.com These effects can lead to signal suppression or enhancement, resulting in inaccurate quantification. sigmaaldrich.com High concentrations of salts and other matrix components in urine and plasma are known to cause significant signal suppression. sigmaaldrich.com To mitigate matrix effects, several strategies can be employed, including:
Thorough sample clean-up: Utilizing techniques like SPE to remove interfering substances. researchgate.net
Chromatographic separation: Optimizing the liquid chromatography method to separate the analyte from matrix components. nih.gov
Use of stable isotope-labeled internal standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. nih.govnih.gov
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection. rndsystems.com
The choice of sample preparation and matrix effect mitigation strategy depends on the specific analyte, the biological matrix, and the analytical technique being used.
Future Directions and Emerging Research Avenues for 15 Dehydro Prostaglandin I2 1
Identification of Novel Biological Functions and Molecular Targets
While traditionally viewed as an inactive metabolite, recent studies are challenging this notion, suggesting that 15-dehydro-prostaglandin I2(1-) and its related keto-prostaglandins may possess unique biological activities. Future research will likely focus on identifying novel cellular and molecular targets for this compound, moving beyond its established role in the prostaglandin (B15479496) degradation pathway.
One promising avenue of investigation is its potential role in modulating inflammatory and immune responses. For instance, the related metabolite 15-keto-PGE2 has been shown to mitigate inflammatory responses and improve survival in experimental sepsis models. nih.gov This is achieved, in part, by activating the Nrf2 antioxidant response element pathway, which helps to reduce oxidative stress. nih.gov Further studies are needed to determine if 15-dehydro-prostaglandin I2(1-) shares similar anti-inflammatory properties and to identify the specific receptors and signaling pathways it may influence.
Additionally, research into the broader family of keto-prostaglandins suggests potential roles in cell proliferation and tissue regeneration. By understanding the specific interactions of 15-dehydro-prostaglandin I2(1-) with cellular machinery, researchers may uncover new therapeutic targets for a range of conditions.
Interrogating Systemic and Localized Regulation of 15-dehydro-prostaglandin I2(1-) Levels
The concentration of 15-dehydro-prostaglandin I2(1-) is intricately linked to the activity of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes its formation from prostaglandin I2 (PGI2). nih.govnih.gov Therefore, understanding the factors that regulate 15-PGDH expression and activity is crucial to understanding the localized and systemic levels of this metabolite.
Localized Regulation: At the local level, the expression of 15-PGDH can vary significantly between different tissues and even within different cell types of the same tissue. For instance, in the ductus arteriosus of dogs, the distribution of PGI2 synthase, the enzyme that produces PGI2, is not uniform, suggesting localized control of PGI2 and, consequently, its metabolites. nih.gov Furthermore, factors like corticotrophin-releasing hormone (CRH) have been shown to have a tonic stimulatory effect on PGDH activity in human chorion trophoblast cells, highlighting localized regulatory mechanisms. nih.gov Future research will likely employ advanced techniques to map the precise spatial and temporal regulation of 15-PGDH and 15-dehydro-prostaglandin I2(1-) in various physiological and pathological contexts.
Exploration of Synthetic Analogs and Inhibitors of 15-PGDH as Tools for Research
The development of synthetic analogs of prostaglandins (B1171923) and specific inhibitors of 15-PGDH has provided powerful tools to dissect the roles of these molecules in biological systems.
Synthetic Analogs: The synthesis of various prostaglandin analogs, including lactone derivatives, has been a significant area of research. mdpi.com While much of this work has focused on creating more stable and potent agonists for prostaglandin receptors, the synthesis of analogs of 15-dehydro-prostaglandin I2(1-) could help to elucidate its specific biological functions, separate from its precursor, PGI2.
Inhibitors of 15-PGDH: A major breakthrough in this field has been the development of potent and selective inhibitors of 15-PGDH. patsnap.comnih.govmedchemexpress.com These inhibitors prevent the degradation of prostaglandins like PGE2 and PGI2, leading to their increased local concentrations. patsnap.comnih.gov This has been shown to promote tissue regeneration in various models, including bone marrow transplantation, colitis, and liver injury. nih.govnih.gov By using these inhibitors, researchers can effectively "turn up" the prostaglandin signal in a controlled manner to study the downstream effects, including the potential accumulation and activity of 15-dehydro-prostaglandin I2(1-).
| Compound | Target | Reported IC50/Ki | Potential Research Application |
| SW033291 | 15-PGDH | Ki of 0.1 nM | Potentiating tissue regeneration |
| ML147 | 15-PGDH | - | Elucidating biological function of 15-PGDH |
| ML148 | 15-PGDH | IC50 of 56 nM | Investigating prostaglandin-signaling pathways |
This table summarizes some of the key inhibitors of 15-PGDH and their potential applications in research.
Future work in this area will likely focus on developing even more specific inhibitors and using them in combination with other research tools to precisely define the role of 15-dehydro-prostaglandin I2(1-) in health and disease.
Development of Advanced Methodologies for In Situ Detection and Imaging
A significant challenge in studying 15-dehydro-prostaglandin I2(1-) is the difficulty of measuring its concentration and distribution within living tissues (in situ). Due to its rapid metabolism and likely low concentrations, traditional analytical methods often lack the required sensitivity and spatial resolution.
The development of novel detection and imaging techniques is therefore a critical area for future research. This could include:
Highly sensitive mass spectrometry-based imaging: This technique could potentially map the distribution of 15-dehydro-prostaglandin I2(1-) and other eicosanoids directly in tissue sections.
Development of specific antibodies and fluorescent probes: The creation of high-affinity antibodies or fluorescent probes that specifically bind to 15-dehydro-prostaglandin I2(1-) would enable its visualization using immunohistochemistry or fluorescence microscopy.
Advanced spectroscopic methods: Techniques like Raman microscopy could potentially provide label-free detection and imaging of this and other lipid molecules within cells and tissues.
Successfully developing these methodologies would revolutionize our ability to study the localized synthesis, trafficking, and function of 15-dehydro-prostaglandin I2(1-), providing unprecedented insights into its role in cellular signaling and pathophysiology.
Q & A
Basic: What are the recommended spectroscopic methods for characterizing 15-dehydro-prostaglandin I2(1−), and how should data be documented?
Methodological Answer:
Characterization should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D NMR), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups. Data must be presented with detailed peak assignments, solvent systems, and calibration standards. Follow journal guidelines (e.g., International Journal of Current Pharmaceutical Research) for tabulating spectra and ensuring reproducibility, including instrument parameters and purity thresholds .
Basic: How can researchers ensure the stability of 15-dehydro-prostaglandin I2(1−) during experimental storage?
Methodological Answer:
Stability studies should evaluate degradation under varying pH, temperature, and light exposure. Use high-performance liquid chromatography (HPLC) to monitor purity over time. Store samples in inert atmospheres (e.g., argon) at −80°C, and avoid freeze-thaw cycles. Document stability thresholds and degradation products in supplementary materials, adhering to protocols in Reviews in Analytical Chemistry for replicability .
Advanced: How should experimental designs be structured to assess the receptor-binding specificity of 15-dehydro-prostaglandin I2(1−)?
Methodological Answer:
Apply the PICO framework (Population: target receptors; Intervention: compound exposure; Comparison: native prostaglandins; Outcome: binding affinity) to define hypotheses. Use surface plasmon resonance (SPR) or radioligand binding assays with negative controls (e.g., receptor knockout models). Validate findings through dose-response curves and statistical tests (e.g., ANOVA with post hoc corrections). Incorporate FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research gaps .
Advanced: What statistical approaches are suitable for addressing heterogeneity in meta-analyses of its biological effects?
Methodological Answer:
Quantify heterogeneity using I² statistics (proportion of total variation due to between-study differences) and H² (ratio of observed to expected variance). If I² >50%, employ random-effects models and subgroup analyses (e.g., by cell type or dosage). Sensitivity analyses should exclude outliers, and funnel plots assess publication bias. Report 95% confidence intervals for heterogeneity metrics, as per Higgins & Thompson (2002) .
Advanced: How can contradictions in reported biological activities of 15-dehydro-prostaglandin I2(1−) be resolved?
Methodological Answer:
Conduct systematic reviews to identify methodological discrepancies (e.g., assay conditions, solvent systems). Replicate conflicting studies under standardized protocols, and perform equivalence testing. Use alternate interpretation frameworks (e.g., allosteric modulation vs. competitive inhibition) to reconcile results. Propose follow-up studies, such as cryo-EM for structural insights or transcriptomic profiling for pathway-level effects .
Basic: What ethical and safety protocols are critical when handling 15-dehydro-prostaglandin I2(1−) in vivo studies?
Methodological Answer:
Obtain institutional animal care committee approval (IACUC) for dosing regimens and humane endpoints. Monitor physiological parameters (e.g., blood pressure, inflammation markers) and compare to baseline values. Include sham-operated controls and blinding protocols to reduce bias. Document adverse events and mitigation strategies in supplementary ethics statements .
Advanced: How should researchers optimize synthesis protocols for 15-dehydro-prostaglandin I2(1−) to enhance yield and scalability?
Methodological Answer:
Employ design-of-experiments (DoE) methodologies to test variables (e.g., catalyst concentration, reaction time). Use HPLC-guided purification and characterize intermediates via thin-layer chromatography (TLC). Compare yields across solvent systems (e.g., acetonitrile vs. methanol) and report enantiomeric excess via chiral columns. Follow Beilstein Journal of Organic Chemistry guidelines for synthetic detail .
Advanced: What strategies validate the computational models predicting the pharmacokinetics of 15-dehydro-prostaglandin I2(1−)?
Methodological Answer:
Validate in silico models (e.g., molecular dynamics simulations, QSAR) against in vitro ADME (absorption, distribution, metabolism, excretion) data. Use bootstrapping to assess model robustness and receiver operating characteristic (ROC) curves for sensitivity/specificity. Cross-validate with independent datasets and disclose software versions/parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
